molecular formula C17H12Br2N2O2 B14468805 3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one CAS No. 70298-45-2

3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one

Cat. No.: B14468805
CAS No.: 70298-45-2
M. Wt: 436.1 g/mol
InChI Key: YOYRPBHTRHMKRQ-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with acetyl, dibromo, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the acetyl, dibromo, and methyl substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

  • 3-(4-Acetylphenyl)-2-methylquinazolin-4(3H)-one
  • 6,8-Dibromo-2-methylquinazolin-4(3H)-one
  • 3-(4-Acetylphenyl)-6-bromo-2-methylquinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(4-Acetylphenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

70298-45-2

Molecular Formula

C17H12Br2N2O2

Molecular Weight

436.1 g/mol

IUPAC Name

3-(4-acetylphenyl)-6,8-dibromo-2-methylquinazolin-4-one

InChI

InChI=1S/C17H12Br2N2O2/c1-9(22)11-3-5-13(6-4-11)21-10(2)20-16-14(17(21)23)7-12(18)8-15(16)19/h3-8H,1-2H3

InChI Key

YOYRPBHTRHMKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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